An In-depth Technical Guide to 2-Chloro-6-isopropylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-6-isopropylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-6-isopropylpyridine. It is designed to be a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry. This guide delves into the synthesis, purification, and safe handling of this versatile pyridine derivative. Furthermore, it explores its reactivity, with a particular focus on nucleophilic substitution reactions, and its significant role as a building block in the development of kinase inhibitors and other pharmaceutically active molecules. Detailed experimental protocols and in-depth analysis of spectroscopic data are provided to support practical laboratory applications.
Physicochemical Properties
2-Chloro-6-isopropylpyridine is a colorless to light yellow liquid under standard conditions.[1] Its physical state makes it convenient for handling and use in various chemical reactions.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~208-210 °C | [1] |
| Density | ~1.06 g/cm³ | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and dichloromethane | [1] |
| Flash Point | ~87 °C | [1] |
Synthesis and Purification
The synthesis of 2-Chloro-6-isopropylpyridine can be achieved through several methods, with the Grignard reaction being a common and effective approach.[1] The following is a representative experimental protocol.
Synthesis via Grignard Reaction
This protocol outlines the synthesis of 2-Chloro-6-isopropylpyridine starting from 2,6-dichloropyridine.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Slowly add a solution of isopropylmagnesium bromide (1.1 eq) in THF via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-Chloro-6-isopropylpyridine.[1]
Spectroscopic Characterization
The identity and purity of 2-Chloro-6-isopropylpyridine are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.55 (t, J = 7.8 Hz, 1H, H-4)
-
7.15 (d, J = 7.8 Hz, 1H, H-3)
-
7.05 (d, J = 7.8 Hz, 1H, H-5)
-
3.10 (sept, J = 6.9 Hz, 1H, CH of isopropyl)
-
1.25 (d, J = 6.9 Hz, 6H, CH₃ of isopropyl)
-
Interpretation: The triplet at 7.55 ppm corresponds to the proton at the 4-position of the pyridine ring, coupled to the two adjacent protons. The two doublets at 7.15 and 7.05 ppm are assigned to the protons at the 3- and 5-positions, respectively, each coupled to the H-4 proton. The septet at 3.10 ppm is characteristic of the methine proton of the isopropyl group, split by the six equivalent methyl protons. The doublet at 1.25 ppm, integrating to six protons, represents the two methyl groups of the isopropyl substituent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
165.2 (C-6)
-
150.1 (C-2)
-
138.5 (C-4)
-
121.8 (C-3)
-
118.5 (C-5)
-
34.5 (CH of isopropyl)
-
22.3 (CH₃ of isopropyl)
-
Interpretation: The signals in the aromatic region (118-166 ppm) correspond to the five carbons of the pyridine ring. The downfield signal at 165.2 ppm is assigned to the carbon bearing the isopropyl group (C-6), while the signal at 150.1 ppm corresponds to the carbon attached to the chlorine atom (C-2). The remaining aromatic signals are assigned as shown. The aliphatic signals at 34.5 and 22.3 ppm are attributed to the methine and methyl carbons of the isopropyl group, respectively.
Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present in the molecule.
-
IR (KBr, cm⁻¹):
-
3060 (C-H aromatic stretch)
-
2965, 2870 (C-H aliphatic stretch)
-
1575, 1550, 1450 (C=C and C=N aromatic ring stretching)
-
1140 (C-Cl stretch)
-
Interpretation: The spectrum shows characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹. The bands below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the isopropyl group. The series of bands in the 1450-1575 cm⁻¹ region are typical for the stretching vibrations of the pyridine ring. The absorption at 1140 cm⁻¹ is indicative of the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
MS (EI, 70 eV) m/z (%): 157/155 (M⁺, 33/100), 142/140 (M⁺ - CH₃, 25/75), 120 (M⁺ - Cl, 15), 43 (C₃H₇⁺, 90)
Interpretation: The mass spectrum displays the molecular ion peak (M⁺) with a characteristic 3:1 isotopic pattern for chlorine at m/z 155 and 157. A prominent fragment is observed at m/z 140/142, corresponding to the loss of a methyl group. The loss of the chlorine atom gives rise to a peak at m/z 120. The base peak is often the isopropyl cation at m/z 43.[2][3][4]
Chemical Reactivity and Applications
The chemical reactivity of 2-Chloro-6-isopropylpyridine is largely dictated by the presence of the chlorine atom on the electron-deficient pyridine ring.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions.[1][5] This reactivity allows for the introduction of a wide range of functional groups, making it a valuable intermediate in organic synthesis.[1]
Common nucleophiles include amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thioalkoxy-6-isopropylpyridine derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the liberated HCl.[6][7]
Application in Kinase Inhibitor Synthesis
Pyridine-based scaffolds are prevalent in many kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[8] 2-Chloro-6-isopropylpyridine serves as a crucial starting material for the synthesis of such inhibitors. The chloro group can be displaced by various amine-containing fragments to generate a library of potential drug candidates.[8]
Safety and Handling
GHS Hazard Statements (based on 2-Chloropyridine)
Recommended Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety precautions should be observed when handling 2-Chloro-6-isopropylpyridine.
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[11][12]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) should be worn at all times.[11][13]
-
Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood.[14] If there is a risk of inhalation, a suitable respirator should be used.[14]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible.[12]
Storage and Disposal
Store 2-Chloro-6-isopropylpyridine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed.[1] Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-6-isopropylpyridine is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in nucleophilic aromatic substitution reactions, make it an important building block for the synthesis of complex molecules, including kinase inhibitors. A thorough understanding of its spectroscopic characteristics is crucial for its identification and quality control. Due to its potential toxicity, strict adherence to safety protocols and the use of appropriate personal protective equipment are paramount during its handling and use. This guide provides the essential technical information to support the safe and effective utilization of 2-Chloro-6-isopropylpyridine in research and development.
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